molecular formula C11H14N2O3 B13545604 Phenylalanine, 4-acetylamino-

Phenylalanine, 4-acetylamino-

Cat. No.: B13545604
M. Wt: 222.24 g/mol
InChI Key: YAYQQGFBTYYMMH-UHFFFAOYSA-N
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Description

Phenylalanine, 4-acetylamino- is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an acetylamino group attached to the phenyl ring of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, 4-acetylamino- typically involves the acetylation of phenylalanine. One common method is the reaction of phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group on the phenyl ring .

Industrial Production Methods

Industrial production of Phenylalanine, 4-acetylamino- often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The process may also involve the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 4-acetylamino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with hydroxyl or carboxyl groups, while reduction can produce amino-substituted phenylalanine .

Scientific Research Applications

Phenylalanine, 4-acetylamino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylalanine, 4-acetylamino- involves its interaction with specific molecular targets and pathways. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s acetylamino group plays a crucial role in modulating its biological activity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Phenylalanine, 4-acetylamino- can be compared with other phenylalanine derivatives such as:

    L-Phenylalanine: The parent compound, essential for protein synthesis.

    L-Tyrosine: A hydroxylated derivative of phenylalanine, involved in the synthesis of catecholamines.

    L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.

    L-Tryptophan: Another aromatic amino acid, a precursor to serotonin.

Phenylalanine, 4-acetylamino- is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(4-acetamidophenyl)-2-aminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-9-4-2-8(3-5-9)6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYQQGFBTYYMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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